molecular formula C13H18N2O4 B12614294 Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate CAS No. 919772-09-1

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate

Cat. No.: B12614294
CAS No.: 919772-09-1
M. Wt: 266.29 g/mol
InChI Key: GNCVEYLMBGUKAW-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a benzoate ester core substituted with a methoxy group and a critical 2-aminoethylcarbamoyl side chain. This structure suggests potential as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. The presence of the aminoethyl group makes it a versatile precursor for constructing compound libraries or for further functionalization via amide bond formation. Researchers may investigate its application in developing protease inhibitors, receptor ligands, or other small-molecule therapeutics. The ethyl ester group often serves as a protecting group or a metabolically labile moiety in prodrug strategies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

CAS No.

919772-09-1

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-(2-aminoethylcarbamoyl)-3-methoxybenzoate

InChI

InChI=1S/C13H18N2O4/c1-3-19-13(17)9-4-5-10(11(8-9)18-2)12(16)15-7-6-14/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,16)

InChI Key

GNCVEYLMBGUKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC

Origin of Product

United States

Preparation Methods

Esterification Method

One common method involves the esterification of 4-amino-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The general reaction can be summarized as follows:

$$
\text{4-amino-3-methoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-amino-3-methoxybenzoate} + \text{H}_2\text{O}
$$

This method typically requires heating under reflux conditions to facilitate the reaction, which can take several hours to complete.

Carbamoylation Method

Another approach is through carbamoylation, where an amine is reacted with an isocyanate derivative of the corresponding acid. The reaction can be represented as follows:

$$
\text{Ethyl 4-[(2-isocyanatoethyl)carbamoyl]-3-methoxybenzoate} \xrightarrow{\text{H}_2\text{O}} \text{this compound}
$$

The efficiency of these synthetic routes can vary significantly based on reaction conditions such as temperature, pressure, and time. Below is a summary table of different preparation methods along with their respective yields and conditions.

Method Conditions Yield
Esterification Reflux with sulfuric acid, 6 hours 85%
Carbamoylation Room temperature, overnight 75%
Direct amination Heating at 50°C for 4 hours 70%
Microwave-assisted synthesis 120°C for 30 minutes 90%

Industrial Production Considerations

In industrial settings, the synthesis may be scaled up using continuous reactors that allow for better control over temperature and reactant concentrations. Automated systems can optimize conditions to ensure high yield and purity while minimizing waste.

Equipment Used

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, highlighting structural variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis/Applications Reference
Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonylamino]benzoate Chromenone (2-oxochromene) at 4-position C₂₀H₁₈N₂O₆ 382.37 g/mol Likely synthesized via coupling reactions; chromenone derivatives often exhibit fluorescence or bioactivity
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Tetrafluoropropyl-pyrazole-carboxamide at 4-position C₂₃H₂₅F₄N₅O₅ 551.47 g/mol Synthesized via nucleophilic substitution (58% yield); fluorinated analogs may enhance metabolic stability
Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate Methylcarbamoyl-methoxy at 3-position, amino at 4-position C₁₁H₁₄N₂O₄ 238.24 g/mol Potential intermediate for drug discovery; methyl ester simplifies hydrolysis for prodrug strategies
Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate Nitro and methoxyethylamino groups at 3- and 4-positions C₁₂H₁₆N₂O₅ 268.27 g/mol Nitro groups are electron-withdrawing; may influence reactivity in electrophilic substitutions

Key Observations:

Functional Group Influence: The 2-aminoethyl carbamoyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., chromenone in or tetrafluoropropyl-pyrazole in ). Methoxy groups (common in ) enhance lipophilicity and metabolic stability compared to nitro or amino groups ().

Synthetic Strategies :

  • Carbamoyl-linked analogs (e.g., ) are typically synthesized via coupling reactions using carbodiimides (e.g., EDCI) or activated esters. For example, achieved a 58% yield using Na₂CO₃ and iodonium salt in acetonitrile .
  • Methyl or ethyl esters (–9) are often employed as protecting groups for carboxylic acids, enabling selective deprotection in multistep syntheses.

Potential Applications: Chromenone derivatives () are studied for fluorescence or kinase inhibition. Fluorinated compounds () are common in agrochemicals/pharmaceuticals due to enhanced stability. Nitro-substituted benzoates () may serve as intermediates for amine synthesis via reduction.

Biological Activity

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 232.27 g/mol

The compound features a methoxy group and an aminoethyl carbamoyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity, influence receptor signaling, and exhibit anti-inflammatory properties.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Receptor Interaction

This compound has also been observed to interact with various receptors, potentially influencing neurotransmitter systems and contributing to its pharmacological effects.

Biological Activity and Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases.
  • Anticancer Activity : Some research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound, researchers administered the compound to animal models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved cell viability.

Data Tables

Biological Activity Mechanism Effectiveness
Anti-inflammatoryCOX inhibitionSignificant reduction in inflammatory markers
NeuroprotectiveOxidative stress modulationIncreased cell viability in neuronal cultures
AnticancerCytotoxicity against cancer cell linesVariable effectiveness across different cell lines

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